Carbobenzyloxy-L-isoleucylglycine benzyl ester
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Overview
Description
Carbobenzyloxy-L-isoleucylglycine benzyl ester is a synthetic compound with the molecular formula C23H28N2O5 and a molecular weight of 412.49 g/mol . It is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxy-L-isoleucylglycine benzyl ester typically involves the protection of amino acids using benzyl chloroformate. The process begins with the reaction of L-isoleucine and glycine with benzyl chloroformate in the presence of a base such as sodium hydroxide. This reaction forms the carbobenzyloxy-protected amino acids, which are then esterified with benzyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of phosgene gas in the preparation of benzyl chloroformate is a critical step, although it poses significant health hazards .
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxy-L-isoleucylglycine benzyl ester undergoes various chemical reactions, including:
Hydrogenolysis: The removal of the benzyl protecting group using hydrogen gas in the presence of a palladium catalyst.
Substitution Reactions: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrogenolysis: Palladium on carbon (Pd/C) as a catalyst, hydrogen gas.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrogenolysis: Removal of the benzyl group results in the formation of free amino acids.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
Carbobenzyloxy-L-isoleucylglycine benzyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a protected amino acid derivative in peptide synthesis.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of pharmaceuticals and as a model compound in drug development.
Industry: In the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of carbobenzyloxy-L-isoleucylglycine benzyl ester involves its role as a protected amino acid derivative. The carbobenzyloxy group protects the amino group from unwanted reactions during peptide synthesis. Upon completion of the synthesis, the protecting group is removed by hydrogenolysis, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- Carbobenzyloxy-L-phenylalanine benzyl ester
- Carbobenzyloxy-L-aspartic acid-β-benzyl ester
Uniqueness
Carbobenzyloxy-L-isoleucylglycine benzyl ester is unique due to its specific amino acid sequence and the presence of both carbobenzyloxy and benzyl ester protecting groups. This combination allows for selective protection and deprotection during complex synthetic processes, making it a valuable tool in peptide synthesis .
Properties
CAS No. |
118402-78-1 |
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Molecular Formula |
C23H28N2O5 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
benzyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetate |
InChI |
InChI=1S/C23H28N2O5/c1-3-17(2)21(25-23(28)30-16-19-12-8-5-9-13-19)22(27)24-14-20(26)29-15-18-10-6-4-7-11-18/h4-13,17,21H,3,14-16H2,1-2H3,(H,24,27)(H,25,28) |
InChI Key |
WJICDXOSQZYXCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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